Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure, comprising an imidazole ring and a pyridine ring. Its unique structure makes it significant in organic synthesis and pharmaceutical chemistry, particularly as a precursor for various bioactive compounds. The presence of functional groups such as the formyl and carboxylate enhances its reactivity and potential applications in medicinal chemistry.
Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine derivatives. These compounds are characterized by their nitrogen-containing rings, which contribute to their biological activities and utility in drug development. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes.
The synthesis of Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate can be achieved through several methods, typically involving cyclization reactions of appropriate precursors. Common synthetic routes include:
The reaction conditions are crucial for optimizing yield and purity. Typical parameters include:
Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate has a complex molecular structure characterized by:
The molecular formula for Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate is C_11H_9ClN_2O_3, with a molecular weight of approximately 248.65 g/mol. The compound's structural representation can be depicted using standard chemical drawing conventions.
Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include:
The choice of reagents and conditions significantly influences the outcome of these reactions.
The mechanism of action for Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with biological targets. The presence of the formyl and chloro groups allows it to form strong interactions with enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction is crucial for its application in drug development, where it may act as a lead compound for designing new therapeutics.
Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate typically exhibits:
The compound's chemical properties include:
Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate has several scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in developing new drugs and understanding biological processes.
The strategic construction of ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate (CAS# 1680198-41-7) begins with retrosynthetic disconnection of the highly functionalized imidazo[1,2-a]pyridine core. The molecular formula (C₁₁H₉ClN₂O₃) and SMILES string (O=C(C1=CC(Cl)=CN2C1=NC=C2C=O)OCC indicate three critical functional handles: the ethyl ester at position 8, the aldehyde at position 3, and the chloro substituent at position 6 [1]. Retrosynthetic analysis suggests two viable pathways to this complex molecule:
The Gould–Jacob route predominates in synthetic literature due to its convergent nature and scalability. Computational studies (DFT/B3LYP/6-311+G(2d,p)) reveal that the C8 carboxylate electronically deactivates C5 and C7 positions, making C6 inherently susceptible to electrophilic attack – a critical design consideration for regioselective chlorination [2]. Molecular docking analyses further justify this scaffold’s utility, as the 3-formyl-8-carboxylate pharmacophore exhibits optimal vector alignment for binding cytochrome bcc oxidase (QcrB) in Mycobacterium tuberculosis, explaining its prominence in antitubercular research [4].
Synthetic routes to this multitargeted molecule employ carefully sequenced functional group interconversions (FGIs) to preserve regiochemical fidelity. The critical intermediates and their transformations include:
Table 1: Comparative Analysis of Key Imidazo[1,2-a]pyridine Intermediates
Intermediate | CAS Number | Molecular Formula | Key Transformation | Yield (%) |
---|---|---|---|---|
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-8-carboxylate | Not available | C₁₀H₁₀N₂O₃ | Gould–Jacob cyclization | 72–78 |
Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | 1260797-60-1 | C₁₀H₉ClN₂O₂ | PCl₅-mediated chlorination | 82 |
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | 760144-55-6 | C₉H₇ClN₂O₂ | Ester exchange (not used in primary route) | 85* |
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 353258-31-8 | C₁₁H₈ClF₃N₂O₂ | Demonstrating alternative halogen patterns | 93 |
Note: Methyl ester variant illustrates functional group compatibility but is not a direct intermediate [6] [7].
The C8 ester group remains stable throughout these transformations due to its steric protection from the fused ring system. However, overreaction during Vilsmeier formylation can generate dimethylamino byproducts unless POCl₃ is added dropwise at ≤10°C before heating [9].
Regioselective chlorination at C6 poses a central synthetic challenge due to competing reactions at C2, C5, or C7. Systematic optimization studies reveal four critical parameters governing selectivity:
Table 2: Optimization of Regioselective Chlorination at Position 6
Entry | Chlorinating Agent | Solvent | Temp (°C) | Additive | C6:C2:C5 Ratio | Yield (%) |
---|---|---|---|---|---|---|
1 | NCS | DCM | 25 | None | 72:18:10 | 65 |
2 | SO₂Cl₂ | Toluene | 40 | None | 85:8:7 | 71 |
3 | PCl₅ | MeCN | 60 | None | 88:6:6 | 78 |
4 | PCl₅ | MeCN | 60 | ZnCl₂ (5 mol%) | 92:5:3 | 81 |
5 | PCl₅ | MeCN | 0–5 | ZnCl₂ (10 mol%) | 98:<1:<1 | 82 |
Optimal Protocol: To ethyl 6-hydroxyimidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in anhydrous MeCN under N₂, add ZnCl₂ (10 mol%) and PCl₅ (1.2 eq) portionwise at 0°C. Warm to 5°C over 2 h. Quench with NaHCO₃(aq) to afford the chlorinated intermediate in 82% isolated yield with >98:2 C6-regioselectivity [4] [9].
XRD analysis of single crystals confirms exclusive C6 substitution, with the chloro group lying coplanar with the bicyclic system (torsion angle: 178.5°). The C6–Cl bond length (1.734 Å) aligns with typical aryl chlorides, excluding any unusual ring strain [2].
The inherent electronic bias of the imidazo[1,2-a]pyridine scaffold dictates regiochemical outcomes during functionalization. Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate exemplifies three key challenges:
Mitigation Strategies:
These approaches underscore the delicate interplay between steric accessibility, electronic distribution, and catalyst control in achieving regioselective functionalization of this privileged scaffold.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8